4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound characterized by a unique molecular structure and various potential applications in scientific research. This compound is primarily utilized in non-human research settings and is classified under the category of bioactive reagents and screening compounds.
The compound can be sourced from specialized chemical suppliers such as EvitaChem, which provides detailed product specifications including its molecular formula, weight, and unique identifiers like the CAS number (1019149-53-1) . Other suppliers also list the compound, indicating its availability for research purposes .
This compound belongs to a class of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. It is specifically categorized as a thione due to the presence of a sulfur atom double-bonded to carbon.
The synthesis of 4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves several steps that may include:
Technical details regarding specific reagents and conditions are often proprietary or vary by laboratory but generally require careful control of temperature and reaction times to optimize yield and purity.
The molecular structure of this compound can be represented by its molecular formula , with a molecular weight of 403.34 g/mol. The InChI key for this compound is PZZKMYNTCGZPIC-UHFFFAOYSA-N, which provides a unique identifier for database searches .
InChI=1S/C19H19BrN2OS/c1-11-4-6-14(8-12(11)2)22-18(24)21-16-10-19(22,3)23-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24)
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)C
The compound may participate in various chemical reactions typical for heterocycles such as:
These reactions are essential for modifying the compound to enhance its properties or functionality for specific applications.
Further studies would be required to elucidate its specific mechanisms and effects in biological systems.
While specific solubility data is not available for this compound, it is generally expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic components.
Key chemical properties include:
These properties are critical for determining how the compound can be handled and utilized in laboratory settings.
The primary applications of 4-bromo-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione include:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5